molecular formula C28H24N2O2 B4197706 N,N-dibenzyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

N,N-dibenzyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

Cat. No. B4197706
M. Wt: 420.5 g/mol
InChI Key: FIAYDCBIGHXHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, commonly known as DBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ is a synthetic compound that belongs to the class of indole-based compounds.

Mechanism of Action

DBZ exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and Notch proteins. By inhibiting gamma-secretase, DBZ prevents the cleavage of APP and Notch proteins, leading to the accumulation of their respective substrates. This, in turn, activates a signaling pathway that promotes cell differentiation, apoptosis, and cell cycle arrest.
Biochemical and Physiological Effects
DBZ has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DBZ induces apoptosis, suppresses cell proliferation, and inhibits angiogenesis. In neural stem cells, DBZ promotes their differentiation into neurons and enhances their survival. In animal models, DBZ has been found to improve cognitive function, reduce inflammation, and enhance neuroprotection.

Advantages and Limitations for Lab Experiments

DBZ has several advantages for lab experiments, including its high potency, selectivity, and stability. However, DBZ also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for DBZ research, including:
1. Developing more potent and selective gamma-secretase inhibitors based on the structure of DBZ.
2. Investigating the effects of DBZ on other signaling pathways and cellular processes.
3. Studying the pharmacokinetics and pharmacodynamics of DBZ in animal models and humans.
4. Developing novel drug delivery systems to improve the solubility and bioavailability of DBZ.
5. Exploring the potential applications of DBZ in other fields, such as regenerative medicine and immunology.
In conclusion, DBZ is a promising compound with potential applications in various fields. Its unique mechanism of action makes it a valuable tool for studying cellular signaling pathways and developing novel drugs. Further research is needed to fully understand the biochemical and physiological effects of DBZ and to explore its potential applications in other fields.

Scientific Research Applications

DBZ has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DBZ has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, DBZ has been found to modulate the activity of neural stem cells, promoting their differentiation into neurons. In drug discovery, DBZ has been used as a lead compound to develop novel drugs targeting various diseases.

properties

IUPAC Name

N,N-dibenzyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2/c1-20(30-25-17-9-15-23-14-8-16-24(26(23)25)28(30)32)27(31)29(18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22/h2-17,20H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAYDCBIGHXHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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